L-丁硫胺

描述

Synthesis Analysis

The synthesis of L-buthionine derivatives and related compounds, such as L-[methyl-11C]methionine, has been extensively explored. These synthetic approaches are crucial for generating isotopically labeled compounds for research in nuclear medicine and molecular imaging. For example, L- and D-[methyl-11C]methionine have been synthesized with high enantiomeric purity, showcasing the feasibility of producing these compounds for PET imaging studies (Långström et al., 1987).

Molecular Structure Analysis

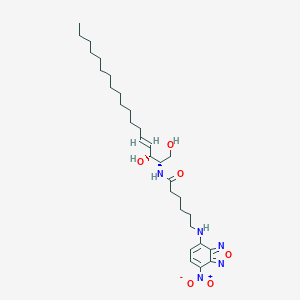

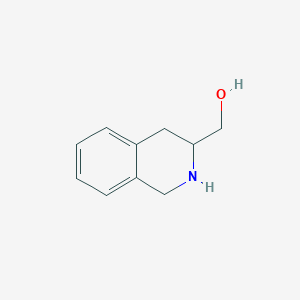

The molecular structure of L-buthionine derivatives, including their coordination chemistry with metals, has been elucidated through various spectroscopic methods and X-ray crystallography. For instance, a study on a binuclear silver complex with L-buthionine sulfoximine provided detailed insights into its coordination pattern and molecular geometry, highlighting the complex's potential for antibacterial applications (Bergamini et al., 2012).

Chemical Reactions and Properties

L-buthionine-sulfoximine's chemical reactivity, particularly its role as a potent inhibitor of glutathione synthesis, is one of its most notable properties. BSO's mechanism involves the inhibition of gamma-glutamylcysteine synthetase, effectively blocking the synthesis of glutathione, a critical antioxidant in cells. This inhibition has profound implications for studying oxidative stress and drug resistance in cancer cells (Griffith & Meister, 1979).

科学研究应用

抑制谷胱甘肽合成:BSO是γ-谷氨酰半胱氨酸合成酶的有效抑制剂,对谷胱甘肽(GSH)生物合成至关重要(Bailey, 1998)。这一特性在各种研究背景中得到利用。

保护肝损伤:研究表明,BSO会耗尽肝脏谷胱甘肽,但可以保护小鼠免受乙醇诱导的肝损伤(Donohue et al., 2007)。

抗寄生虫活性:BSO可提高感染克氏锥虫的小鼠的存活率,并降低寄生虫血症,尤其是与尼福替莫结合使用时(Faúndez等,2008年)。

神经母细胞瘤治疗:BSO对神经母细胞瘤具有显著的细胞毒性,并在与L-PAM(一种化疗药物)结合使用时增强细胞杀伤(Anderson et al., 1997)。

胚胎研究:它可以耗尽胚胎和腹部卵黄囊的谷胱甘肽,为化学致畸胚胎保护机制提供见解(Harris et al., 1986)。

促进谷胱甘肽合成:与L-丁硫胺相关的L-2-噻唑烷-4-羧酸盐促进谷胱甘肽合成,可保护免受毒性影响,并有望用于治疗其他毒性和疾病(Williamson et al., 1982)。

晶状体和组织研究:BSO在哺乳期雄性小鼠中引起严重的谷胱甘肽耗竭和年龄特异性白内障,为研究晶状体和其他组织在早期后生发育期间的谷胱甘肽功能提供了模型(Calvin et al., 1986)。

增强癌症治疗:BSO纳米制剂增加癌细胞对肿瘤药物的敏感性,表明其有潜力作为化疗药物(Mota et al., 2019)。

安全和危害

未来方向

L-Buthionine-sulfoximine (L-BSO) is an adjuvant drug that is reported to increase the sensitivity of cancer cells to neoplastic agents . Dendrimers are exceptional drug delivery systems and L-BSO nanoformulations are envisaged as potential chemotherapeutics . The absorption of L-BSO at a low wavelength limits its detection by conventional analytical tools . A simple and sensitive method for L-BSO detection and quantification is now reported .

属性

IUPAC Name |

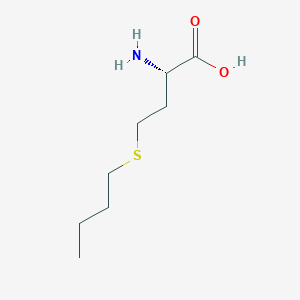

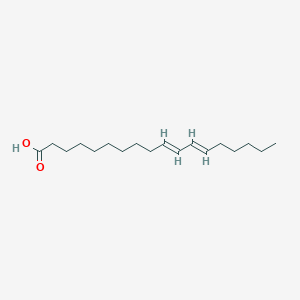

(2S)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Buthionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)